Tris(2-chloroethyl)phosphate-d12

Overview

Description

Tris(2-chloroethyl)phosphate-d12 is a chemical compound used as a flame retardant, plasticizer, and viscosity regulator in various types of polymers including polyurethanes, polyester resins, and polyacrylates . It is also used in food and beverage testing .

Synthesis Analysis

The synthesis of this compound involves the reaction of nitrogen to drive out the air in the reaction vessel, followed by the introduction of 650 kg of epoxyethane under vacuum. The mixture is then stirred at 45-50 °C for 2-3 hours .Molecular Structure Analysis

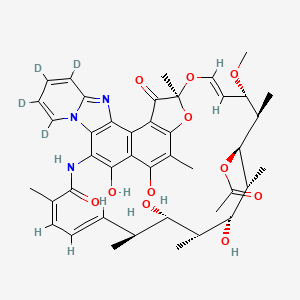

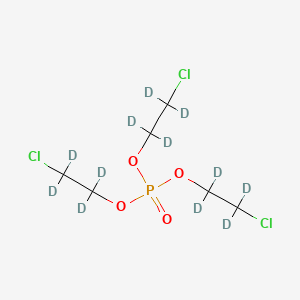

The molecular formula of this compound is C6D12Cl3O4P . The molecular weight is 297.56 . The structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The calcium species and basic functional groups on the surface of the compound are highly involved in the adsorption process of this compound .Physical And Chemical Properties Analysis

This compound is a liquid with a boiling point of 192 °C/10 mmHg (lit.) and a density of 1.448 g/mL at 25 °C .Scientific Research Applications

Biodegradation and Environmental Remediation : Takahashi et al. (2010) identified bacterial strains capable of degrading chlorinated persistent flame retardants, including Tris(2-chloroethyl) phosphate, suggesting potential applications in bioremediation of environments contaminated with these compounds (Takahashi et al., 2010).

Microbial Transformation and Environmental Fate : A study by Zhou et al. (2020) investigated the microbial biotransformation of Tris(2-chloroethyl) phosphate (TCEP) in sediment microcosms, highlighting the pathways and microbial communities involved in its degradation. This research contributes to understanding the environmental fate of TCEP (Zhou et al., 2020).

Toxicology and Health Impact Studies : Research by Beth-Hübner (1999) on the genotoxic, carcinogenic, reprotoxic, and sensitizing potential of Tris(2-chloroethyl)phosphate provided detailed toxicological evaluations, crucial for understanding its health impacts (Beth-Hübner, 1999).

Water Contamination and Treatment Studies : Zhang et al. (2019) investigated the seasonal variations of Tris(2-chloroethyl) phosphate concentrations in water samples and their cytotoxic effects, contributing to knowledge about its occurrence in water bodies and potential risks (Zhang et al., 2019).

Investigations into Degradation Mechanisms : A study by Xia et al. (2021) employed a density functional theory (DFT) approach to explore the degradation mechanism of Tris(2-chloroethyl) phosphate in advanced oxidation processes, providing a deeper understanding of the chemical degradation pathways (Xia et al., 2021).

Chemical Synthesis Research : Berezkin et al. (2015) studied the electrochemical synthesis of Tris(2-chloroethyl) phosphate, presenting a novel method for its preparation (Berezkin et al., 2015).

Mechanism of Action

Target of Action

Tris(2-chloroethyl)phosphate-d12, a deuterium-labeled compound, primarily targets molecules such as proteins and nucleic acids . It serves as a phosphorylating agent, capable of transferring a phosphate group from one molecule to another .

Mode of Action

Upon binding to its targets, this compound instigates phosphorylation . This process induces structural and functional alterations in these molecules . The phosphorylation event is a key mechanism that regulates the activity of proteins and nucleic acids, thereby influencing various cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the phosphorylation pathway . Phosphorylation is a critical post-translational modification that regulates protein function. It can activate or deactivate enzymes, alter protein localization, and promote or disrupt protein interactions. Thus, the phosphorylation induced by this compound can have significant downstream effects on various cellular processes.

Result of Action

The result of this compound action is the alteration of the structure and function of its target molecules . By inducing phosphorylation, it can modulate the activity of proteins and nucleic acids, leading to changes in various cellular processes .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Tris(2-chloroethyl)phosphate-d12 serves as a phosphorylating agent, exhibiting the capability to transfer a phosphate group from one molecule to another . Upon binding to molecules such as proteins or nucleic acids, this compound instigates phosphorylation, thereby inducing structural and functional alterations in these molecules .

Cellular Effects

The effects of this compound on cells are primarily through its role as a phosphorylating agent. By inducing phosphorylation in proteins and nucleic acids, it can alter their structure and function, influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to transfer a phosphate group to other molecules. This phosphorylation process can lead to significant changes in the structure and function of the target molecules, potentially affecting enzyme activity, binding interactions with other biomolecules, and gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the degradation of Tris(2-chloroethyl)phosphate can be achieved in certain conditions

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Subchronic administration of Tris(2-chloroethyl)phosphate has been shown to cause increased liver weight in rats and mice

Metabolic Pathways

Its role as a phosphorylating agent suggests that it may interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its solubility in organic solvents , it may interact with various transporters or binding proteins, influencing its localization or accumulation.

Properties

IUPAC Name |

tris(2-chloro-1,1,2,2-tetradeuterioethyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl3O4P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUQLFOMPYWACS-LBTWDOQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OP(=O)(OCCCl)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)OP(=O)(OC([2H])([2H])C([2H])([2H])Cl)OC([2H])([2H])C([2H])([2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)

![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile](/img/structure/B588478.png)

![1-(1-Bicyclo[1.1.1]pentanyl)propan-2-one](/img/structure/B588481.png)